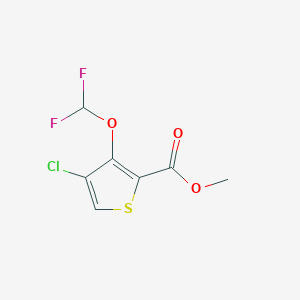

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16209482

Molecular Formula: C7H5ClF2O3S

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClF2O3S |

|---|---|

| Molecular Weight | 242.63 g/mol |

| IUPAC Name | methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |

| Standard InChI Key | YLELBSIWXKRFQD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=CS1)Cl)OC(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate is defined by its IUPAC name, methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and its SMILES notation, COC(=O)C1=C(C(=CS1)Cl)OC(F)F . The compound’s structure consists of a thiophene ring substituted at the 2-position with a methyl ester group, at the 3-position with a difluoromethoxy group, and at the 4-position with a chlorine atom. The difluoromethoxy group () introduces electronegativity and lipophilicity, which may influence its reactivity and interaction with biological targets.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.63 g/mol | |

| CAS Number | 1707581-59-6 | |

| InChIKey | YLELBSIWXKRFQD-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves multi-step organic reactions. A plausible route includes:

-

Chlorination: Introduction of a chlorine atom at the 4-position of a thiophene precursor using reagents like or .

-

Difluoromethoxylation: Substitution at the 3-position with a difluoromethoxy group, potentially via nucleophilic aromatic substitution or radical-mediated pathways.

-

Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic or enzymatic conditions .

Optimization Challenges

Key challenges include regioselectivity during chlorination and stability of the difluoromethoxy group under reaction conditions. Patent WO2019154953A1 highlights similar synthetic strategies for non-fused thiophene derivatives, emphasizing the use of protecting groups to prevent undesired side reactions .

| Precaution | Guideline | Source |

|---|---|---|

| Personal Protective Gear | Gloves, lab coat, eye protection | |

| Ventilation | Use in fume hood | |

| Storage | Cool, dry place away from oxidizers |

Recent Developments and Patent Landscape

Patent WO2019154953A1 discloses non-fused thiophene derivatives with structural similarities to methyl 4-chloro-3-(difluoromethoxy)thiophene-2-carboxylate . These compounds are claimed for treating proliferative diseases (e.g., cancer) and inflammatory disorders, underscoring the therapeutic potential of this chemical class. Notably, the patent emphasizes modifications at the 3- and 4-positions of the thiophene ring to optimize bioactivity—a strategy directly relevant to further research on this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume